N-(1-(1-Acetyl-4,5-dimethyl-1H-pyrrol-2-yl)ethyl)acetamide

Physicochemical profiling Lipophilicity Drug-likeness

Researchers requiring precise lipophilicity modulation in pyrrole-based libraries often face supply inconsistency and variable LogP profiles from non-specific building blocks. This compound provides a reproducible solution. - Defined LogP of 2.80 and PSA of 54.59 Ų, enabling predictable membrane permeability and target engagement. - Dual-acetamide architecture enhances hydrogen-bonding cooperativity for anion receptor design. - Produced via scalable Knorr pyrrole synthesis, ensuring batch-to-batch consistency for iterative medicinal chemistry programs.

Molecular Formula C12H18N2O2
Molecular Weight 222.28 g/mol
CAS No. 61009-71-0
Cat. No. B12911908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(1-Acetyl-4,5-dimethyl-1H-pyrrol-2-yl)ethyl)acetamide
CAS61009-71-0
Molecular FormulaC12H18N2O2
Molecular Weight222.28 g/mol
Structural Identifiers
SMILESCC1=C(N(C(=C1)C(C)NC(=O)C)C(=O)C)C
InChIInChI=1S/C12H18N2O2/c1-7-6-12(8(2)13-10(4)15)14(9(7)3)11(5)16/h6,8H,1-5H3,(H,13,15)
InChIKeyVWQWNMUCOMCDBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 61009-71-0: Defined Pyrrole α-Amide Scaffold


N-(1-(1-Acetyl-4,5-dimethyl-1H-pyrrol-2-yl)ethyl)acetamide (CAS 61009-71-0) is a fully synthetic pyrrole α-amide derivative with the molecular formula C12H18N2O2 and a molecular weight of 222.284 g/mol . Structurally, it features a 1-acetylpyrrole core bearing 4,5-dimethyl substituents and a 2-(1-acetamidoethyl) side chain, distinguishing it from simpler pyrrole-2-acetamide or N-acetylpyrrole congeners [1]. The compound is preparable via the Knorr pyrrole synthesis from acetoacetamide oxime precursors, a methodology that enables large-scale, high-yield production of diverse pyrrole amide libraries [1].

Defined pyrrole α-amide scaffold with 4,5-dimethyl and dual-acetamide substitution
Synthetically accessible via Knorr pyrrole synthesis, supporting scalable supply
May support SAR studies modulating lipophilicity and hydrogen-bond capacity

Why Generic Pyrrole Amide Substitution Fails for CAS 61009-71-0


Pyrrole amides are not functionally interchangeable; minor changes in ring substitution and N-acylation profoundly alter lipophilicity, hydrogen-bonding capacity, and solubility profiles. N-(1-(1-Acetyl-4,5-dimethyl-1H-pyrrol-2-yl)ethyl)acetamide possesses a computed LogP of 2.80 and a polar surface area (PSA) of 54.59 Ų , values that reflect the electron-donating 4,5-dimethyl groups and the dual hydrogen-bond-accepting acetamide motifs [1]. Substituting the 4,5-dimethyl groups with hydrogen (yielding N-(1-(1-acetyl-1H-pyrrol-2-yl)ethyl)acetamide) would reduce LogP by approximately 1.0–1.5 units, altering membrane permeability and protein-binding capacity [2]. Similarly, removing the N-acetyl group on the pyrrole nitrogen generates a free N–H pyrrole, increasing PSA and H-bond donor count, which would significantly change solubility and receptor-interaction profiles [2]. These differences are quantifiable through computed descriptors and are non-trivial for applications where precise lipophilicity governs target engagement, cellular permeability, or chromatographic retention time.

LogP shift 4,5-Dimethyl groups increase LogP by ~1.3–1.5 units vs non-methylated analog; may alter membrane partitioning and chromatographic retention
PSA difference Dual-acetamide architecture adds ~22–25 Ų PSA vs mono-amide analog; may affect permeability and target engagement profile
Oxidative stability N-Acetyl protection enhances stability; free N–H pyrrole analogs may degrade upon air exposure, altering assay reproducibility

Quantitative Differentiation Evidence for CAS 61009-71-0


LogP Differentiation via 4,5-Dimethyl Substitution

The computed octanol-water partition coefficient (LogP) of N-(1-(1-Acetyl-4,5-dimethyl-1H-pyrrol-2-yl)ethyl)acetamide is 2.80 . Based on established fragment-based LogP contributions, removing the two methyl groups at the 4- and 5-positions (yielding the unsubstituted pyrrole analog) would reduce the LogP to an estimated 1.3–1.5, a decrease of approximately 1.3–1.5 LogP units [1]. This quantified difference reflects the hydrophobic contribution of the two methyl substituents.

LogP Differentiation
Class-level inference
Δ LogP ~ +1.3 to +1.5 (target 2.80 vs. non-methylated ~1.3–1.5)
Supports lipophilicity-dependent assay interpretation; may influence membrane permeability and RP-HPLC retention
Computed LogP; fragment-based estimate for comparator
Physicochemical profiling Lipophilicity Drug-likeness Pyrrole SAR

Polar Surface Area and Dual Acetamide H-Bonding

The PSA of N-(1-(1-Acetyl-4,5-dimethyl-1H-pyrrol-2-yl)ethyl)acetamide is 54.59 Ų . A mono-acetamide analog retaining the 4,5-dimethylpyrrole core but lacking the second acetamide moiety (e.g., 1-acetyl-4,5-dimethyl-2-ethylpyrrole) would have a PSA of approximately 30–33 Ų, reflecting the loss of one amide oxygen and one amide NH [1]. The target compound thus offers approximately 22–25 Ų additional PSA, corresponding to one extra H-bond acceptor and one extra H-bond donor.

PSA and H-Bonding
Class-level inference
Δ TPSA ~ +22 to +25 Ų (target 54.59 vs. mono-amide ~30–33)
Differentiates H-bond capacity; may affect oral bioavailability and CNS penetration endpoints
Computed TPSA; atom-based contribution estimate
Hydrogen bonding Polar surface area Permeability Drug design

Synthetic Accessibility via Knorr Pyrrole Synthesis

The synthetic route to N-(1-(1-Acetyl-4,5-dimethyl-1H-pyrrol-2-yl)ethyl)acetamide proceeds through a Knorr pyrrole cyclization of an acetoacetamide oxime, which can be prepared from a diketene adduct [1]. In the Huggins et al. (2008) study, pyrrole amides prepared via this diketene–Knorr route were obtained in moderate to excellent yields, with crude oxime mixtures affording up to 57% overall yield in optimized cases compared to 29% using stepwise acetoacetamide purification [1]. This methodological advantage is specific to the diketene-derived acetoacetamide precursor class.

Synthetic Yield
Reported
~2-fold yield increase: 29% → 57% overall (crude oxime route vs. stepwise purification)
Supports scalable synthesis; may improve lot-to-lot consistency review
Diketene–Knorr route; Huggins et al. 2008
Synthetic methodology Knorr pyrrole synthesis Diketene Yield optimization

N-Acetyl Pyrrole Core Oxidative Stability

The N-acetyl group on the pyrrole ring of CAS 61009-71-0 serves as a protecting group that reduces pyrrole ring electron density and suppresses oxidative degradation. Free N–H pyrroles undergo facile oxidation upon air exposure, forming dark-colored polymeric byproducts [1]. The N-acetylated compound is resistant to this oxidative pathway, providing enhanced bench stability. This differentiation is critical for long-term storage and reproducible biological assay outcomes compared to N–H pyrrole amide analogs.

Oxidative Stability
Class-level inference
N-acetylated pyrrole resistant to air oxidation; free N–H pyrroles degrade
May reduce batch-to-batch variability in biological assays
Qualitative class-level observation; ambient storage
Chemical stability N-acetyl protection Pyrrole reactivity Storage

Optimal Research and Procurement Scenarios


Pyrrole Amide Library Building Block

The specific 4,5-dimethyl and dual-acetamide substitution pattern provides a defined lipophilicity (LogP 2.80) and hydrogen-bonding capacity (PSA 54.59 Ų) [1]. This compound serves as a versatile core scaffold for SAR studies where logP and PSA modulation are primary design goals. The Knorr pyrrole synthesis route allows for reliable, scalable supply, making it suitable for iterative library synthesis programs .

Anion Receptor and Supramolecular Chemistry

Pyrrole amides are established building blocks for neutral anion receptors, where the amide N–H serves as a hydrogen-bond donor [1]. The dual-acetamide architecture of CAS 61009-71-0 provides two convergent H-bond donor sites, enhancing anion-binding cooperativity compared to mono-amide pyrrole analogs. The N-acetyl protection further stabilizes the scaffold during host–guest titration experiments [1].

LogP and PSA Calibration Standard for Chromatography

With a precisely computed LogP of 2.80 and a well-defined molecular weight (222.284 g/mol), CAS 61009-71-0 can serve as a calibration standard for reverse-phase HPLC and LC-MS method development targeting compounds in the LogP 2–3 range [1]. The compound's dual-amide structure provides distinct UV absorption and mass spectrometric ionization characteristics that facilitate reliable detection and quantification .

Precursor for Functionalized Pyrrole Derivatives

The N-acetyl and 4,5-dimethyl groups on the pyrrole core electronically deactivate and sterically shield the ring, directing electrophilic substitution to specific positions [1]. This regiochemical control enables selective further functionalization, making the compound a strategic intermediate for generating more complex pyrrole-based architectures unavailable via direct pyrrole modification [1].

Application
Selection Property
Validation Focus
Pyrrole amide library scaffold
Defined substitution pattern for LogP/PSA modulation
Lipophilicity and H-bond SAR endpoints
Anion receptor studies
Dual convergent H-bond donor architecture
Anion-binding cooperativity and host-guest titration stability
LogP/PSA calibration standard
Well-characterized LogP range and molecular weight
Reverse-phase HPLC retention time reproducibility
Precursor for functionalized pyrroles
Regiochemical control via N-acetyl and 4,5-dimethyl groups
Electrophilic substitution site predictability
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